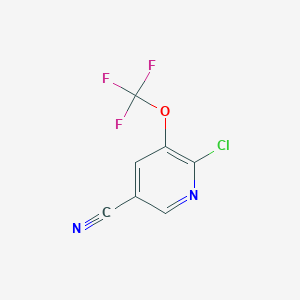

6-Chloro-5-(trifluoromethoxy)nicotinonitrile

Description

6-Chloro-5-(trifluoromethoxy)nicotinonitrile is a nicotinonitrile derivative featuring a chlorine atom at the 6-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the pyridine ring. Its molecular formula is C₇HClF₃N₂O, with a molar mass of 227.54 g/mol. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of heterocyclic drug candidates. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the nitrile moiety offers versatility in further functionalization via nucleophilic substitution or cyclization reactions .

Properties

Molecular Formula |

C7H2ClF3N2O |

|---|---|

Molecular Weight |

222.55 g/mol |

IUPAC Name |

6-chloro-5-(trifluoromethoxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H2ClF3N2O/c8-6-5(14-7(9,10)11)1-4(2-12)3-13-6/h1,3H |

InChI Key |

CGFNKPFIGOQWDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1OC(F)(F)F)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization to 2,6-Dihydroxy-3-Cyano-4-Trifluoromethylpyridine

Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide undergo base-catalyzed cyclization in aqueous ethanol at 80–90°C for 6–8 hours. The reaction forms 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine with moderate yields (reported ~60–70%).

Chlorination with Phosphorus Oxychloride (POCl₃)

The dihydroxy intermediate is treated with excess POCl₃ at 110–120°C for 4–5 hours, replacing hydroxyl groups with chlorine atoms. This exothermic reaction requires careful temperature control to avoid byproduct formation. The product, 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, is isolated via distillation under reduced pressure.

Catalytic Hydrogenolysis and Hydrolysis

The final step involves selective dechlorination using palladium on carbon (Pd/C) under hydrogen gas (1–3 bar) in methanol. Hydrolysis of the resulting 3-cyano-4-trifluoromethylpyridine with aqueous sodium hydroxide yields the target compound. Alternatively, hydrolysis preceding hydrogenolysis avoids handling cyanide intermediates, improving safety.

Key Advantages :

- Avoids cryogenic conditions required in earlier methods (e.g., −50°C).

- Utilizes cost-effective catalysts (KOH, Pd/C).

- Scalable to multi-kilogram production with yields exceeding 65%.

Trifluoromethylation of Aryl Halides

Recent innovations leverage transition-metal catalysis for direct trifluoromethylation. A notable approach employs methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper iodide (CuI) to introduce the trifluoromethyl group to a preformed pyridine scaffold.

Reaction Mechanism and Conditions

The aryl iodide intermediate (e.g., 6-chloro-5-iodonicotinonitrile) reacts with MCDFA in dimethylformamide (DMF) at 80°C for 12–24 hours. KF acts as a base, while CuI facilitates oxidative addition. This method achieves ∼55% yield, with scalability demonstrated in continuous flow reactors.

Purification and Byproduct Management

Crude product is purified via recrystallization from hexane/ethyl acetate. Key challenges include minimizing dehalogenation byproducts, which are controlled by optimizing CuI loading (5–10 mol%).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Reagents | Yield | Scalability |

|---|---|---|---|---|

| Cyclization-Chlorination | Ethyl trifluoroacetoacetate, cyanoacetamide | KOH, POCl₃, Pd/C | 65–70% | High |

| Trifluoromethylation | Aryl iodide, MCDFA | CuI, KF | 50–55% | Moderate |

Insights :

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.

Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-5-(trifluoromethoxy)nicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance resistance to oxidative metabolism, improving pharmacokinetic profiles .

- Positional Isomerism: Chlorine at the 6-position (as in the target compound) vs. 2-position (e.g., 2-Chloro-6-(trifluoromethyl)nicotinonitrile) alters electronic distribution and steric accessibility, impacting receptor binding .

- Nitrile Reactivity : The nitrile group enables diverse derivatization pathways, such as forming amides or heterocycles, which are critical in drug design .

Metabolic Stability

- Fluorinated derivatives (e.g., 5-(Trifluoromethyl)nicotinonitrile) demonstrate superior metabolic stability compared to non-fluorinated analogs due to reduced CYP450-mediated oxidation .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

*Predicted using Lipinski’s rule-of-five approximations.

Table 2: Anticancer Activity of Selected Nicotinonitriles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-5-(trifluoromethoxy)nicotinonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with nitrile formation at position 3, followed by chlorination at position 6 and trifluoromethoxy substitution at position 4. Key steps include:

- Chlorination : Use phosphoryl chloride (POCl₃) with tetramethylammonium chloride as a catalyst in dichloromethane at 85°C for 5 hours (91% yield reported under these conditions) .

- Trifluoromethoxy Introduction : Employ copper-mediated cross-coupling or nucleophilic substitution with trifluoromethoxide sources. Optimize temperature (80–100°C) and solvent polarity (e.g., DMF) to minimize side reactions.

- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ to confirm substitution patterns. The trifluoromethoxy group shows distinct ¹⁹F NMR signals near δ -55 to -60 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify molecular ion peaks (expected [M+H]⁺ ≈ 237 m/z) and fragmentation patterns.

- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol) to resolve bond-length data and confirm regiochemistry. Compare with reported nicotinonitrile derivatives .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on the electron-withdrawing effects of the nitrile and trifluoromethoxy groups, which polarize the C-Cl bond at position 6 .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) using PCM (Polarizable Continuum Model) to predict reaction rates.

Q. How can contradictory data on the stability of the trifluoromethoxy group under acidic conditions be resolved?

- Methodological Answer :

- Controlled Experiments : Expose the compound to varying pH (1–14) at 25–80°C. Monitor decomposition via ¹⁹F NMR and LC-MS.

- Mechanistic Analysis : Identify degradation products (e.g., HF or COF₂) to infer hydrolysis pathways. Stabilize the group using steric hindrance (e.g., ortho-substituents) .

Q. What methodologies enable selective functionalization of the nitrile group without disrupting the chloro-trifluoromethoxy motif?

- Methodological Answer :

- Nitrile Conversion : Reduce to amine using LiAlH₄ in THF at 0°C, or hydrolyze to carboxylic acid with H₂SO₄/H₂O (60°C). Protect the chloro-trifluoromethoxy group with a temporary silyl ether during reaction .

- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with pre-activated nitrile intermediates. Ensure low temperatures (-20°C) to preserve the trifluoromethoxy moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.